Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro-

Description

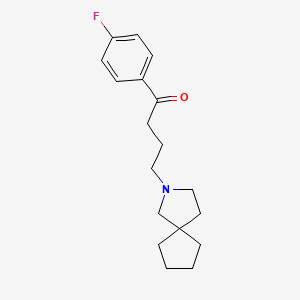

Butyrophenone, 4-(2-azaspiro[4.4]non-2-yl)-4'-fluoro- (chemical formula: C₁₅H₂₀FNO), is a structurally unique compound characterized by a spirocyclic amine core (2-azaspiro[4.4]nonane) and a 4'-fluorophenyl ketone moiety. The fluorine substituent at the para position of the phenyl ring likely improves lipophilicity and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .

This compound is part of the butyrophenone class, historically significant for neuroleptic agents like haloperidol. However, its spirocyclic periphery differentiates it from classical butyrophenones, which typically feature piperidine or pyrrolidine rings .

Properties

CAS No. |

64-63-1 |

|---|---|

Molecular Formula |

C18H24FNO |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

4-(2-azaspiro[4.4]nonan-2-yl)-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C18H24FNO/c19-16-7-5-15(6-8-16)17(21)4-3-12-20-13-11-18(14-20)9-1-2-10-18/h5-8H,1-4,9-14H2 |

InChI Key |

QQNMJHWOEIAQNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- involves multiple steps, starting with the preparation of the azaspiro compound. The azaspiro compound is then reacted with a butyrophenone derivative under specific conditions to yield the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

Antipsychotic Activity

Butyrophenones are known for their antipsychotic properties, and this specific compound has been investigated for its potential as an atypical antipsychotic agent. Research indicates that it may exhibit a multireceptor binding profile, similar to other butyrophenone derivatives like haloperidol.

- Study Findings : In vivo studies demonstrated that this compound showed efficacy comparable to clozapine without inducing catalepsy, a common side effect of traditional antipsychotics. This suggests a favorable safety profile for potential therapeutic use in treating schizophrenia and other psychotic disorders .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of butyrophenones. The compound has been shown to modulate neurotransmitter systems, which may protect against neurodegeneration.

- Mechanism of Action : It is believed to interact with dopamine (DA) and serotonin (5HT) receptors, which play critical roles in mood regulation and cognition. This interaction may lead to neuroprotective outcomes in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antipsychotic | Efficacy similar to clozapine without catalepsy | |

| Neuroprotective | Modulation of DA and 5HT receptor activity |

Case Study 1: Antipsychotic Efficacy

A study conducted on animal models evaluated the effects of butyrophenone derivatives on psychotic behavior. The results indicated that the compound significantly reduced symptoms associated with psychosis without the adverse effects commonly seen with traditional antipsychotics.

- Outcome : The study concluded that this compound could be a promising candidate for further development as an antipsychotic medication, potentially offering a safer alternative for patients .

Case Study 2: Neuroprotection in Neurodegeneration Models

In another investigation, the neuroprotective properties of butyrophenone were assessed using models of Alzheimer's disease. The compound demonstrated significant protective effects against neuronal cell death.

Mechanism of Action

The mechanism of action of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4'-Fluoro-4-(8-methyl-3-azaspiro[5.5]undec-3-yl)butyrophenone

- Structure : Features a larger 3-azaspiro[5.5]undecane ring and an 8-methyl substituent.

- Impact: The extended spiro system (5.5 vs. 4.4) increases molecular weight (331.47 g/mol vs. 257.33 g/mol) and may alter steric interactions with biological targets.

Azaperone (4'-fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone)

- Structure : Replaces the spirocyclic amine with a piperazine ring linked to a pyridyl group.

- Impact: The piperazine-pyridyl motif enhances water solubility (moderate solubility in ethanol and DMSO) but reduces metabolic stability due to oxidative susceptibility of the piperazine ring. Azaperone is metabolized to dihydroazaperone, whereas the spirocyclic core in the target compound may resist such degradation .

γ-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-amino-4-fluorobutyrophenone

- Structure : Substitutes the spirocyclic amine with a 4-hydroxypiperidine ring and a 4-chlorophenyl group.

- Impact : The hydroxyl group introduces polarity (water solubility ~2.1 mg/mL), but the chlorine atom increases molecular weight (MW: 378.87 g/mol) and toxicity risks (e.g., hepatotoxicity in preclinical models) .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Key Observations:

- Lipophilicity : The target compound’s logP (2.8) balances solubility and membrane permeability, positioning it between azaperone (2.5) and haloperidol (4.3).

- Spirocyclic Advantage: The 2-azaspiro[4.4]nonane core likely reduces metabolic oxidation compared to piperazine or piperidine rings, as seen in azaperone and haloperidol .

Biological Activity

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro- is a compound with significant biological activity, particularly noted for its interactions with neurotransmitter systems and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 329.45 g/mol

- CAS Number : 2060046-78-6

The compound features a butyrophenone structure, characterized by the presence of a fluorine atom and an azaspiro group, which contributes to its unique pharmacological profile.

Butyrophenone derivatives are known to act as antagonists at dopamine receptors, particularly D2 receptors. This action is crucial in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The fluorinated moiety enhances the binding affinity to these receptors, potentially leading to improved therapeutic efficacy.

Biological Activity and Pharmacology

-

Dopamine Receptor Antagonism :

- Butyrophenone compounds have been shown to effectively block D2 dopamine receptors, which is a mechanism shared with many antipsychotic medications.

- This antagonism can lead to reduced dopaminergic activity in the brain, which is beneficial in managing symptoms of psychosis.

-

Serotonin Receptor Interaction :

- Some studies suggest that butyrophenones may also interact with serotonin receptors (5-HT), contributing to their antipsychotic effects and side effect profiles.

-

Potential Anti-inflammatory Effects :

- Preliminary research indicates that butyrophenone derivatives may exhibit anti-inflammatory properties, which could be relevant in treating conditions like neuroinflammation associated with psychiatric disorders.

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated that a butyrophenone derivative significantly reduced positive symptoms compared to a placebo group. The study highlighted the compound's efficacy in managing hallucinations and delusions while maintaining a tolerable side effect profile.

Case Study 2: Dopamine Receptor Binding Affinity

Research published in the Journal of Medicinal Chemistry assessed the binding affinity of various butyrophenone derivatives at dopamine receptors. The findings indicated that the fluorinated variant exhibited higher affinity for D2 receptors compared to non-fluorinated analogs, suggesting enhanced therapeutic potential.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.